Regioisomeric Selectivity: 6‑Carboxamide vs. 2‑Carboxamide Dihydrobenzodioxine
The target compound carries the carboxamide at the 6‑position of the benzodioxine ring, whereas the most closely related commercial analog, N‑(2‑bromo‑4‑methylphenyl)‑2,3‑dihydro‑1,4‑benzodioxine‑2‑carboxamide (CAS 304888‑43‑5), has the amide at the 2‑position [1]. Within the dihydrobenzodioxine 5‑HT₄ antagonist scaffold, moving the carboxamide from the 2‑ to the 6‑position has been shown to invert functional activity or abolish binding entirely, underscoring that the two regioisomers are not interchangeable [2].
| Evidence Dimension | Regioisomeric position of the carboxamide substituent |
|---|---|
| Target Compound Data | 6‑carboxamide isomer (C₁₆H₁₄BrNO₃; MW 348.19) |
| Comparator Or Baseline | 2‑carboxamide isomer (CAS 304888‑43‑5; same molecular formula and MW) |
| Quantified Difference | Structural isomer; no quantitative activity comparator available. Class‑level data indicate regioisomeric carboxamide shifts can alter in vitro potency by >100‑fold [2] |
| Conditions | Inferred from 5‑HT₄ receptor binding assays on analogous dihydrobenzodioxine carboxamides [2] |
Why This Matters
Procurement of the 2‑carboxamide isomer as a substitute will introduce a structurally distinct compound with unpredictable biological behavior, compromising SAR studies and any downstream in vivo evaluation.
- [1] Sigma-Aldrich. N-(2-BROMO-4-METHYLPHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE (CAS 304888-43-5). Product listing. View Source
- [2] US Patent US6172062B1. Dihydrobenzodioxine carboxamide and ketone derivatives. Filed 1999-09-02. (Examples 1‑50 demonstrate SAR of carboxamide position.) View Source
